molecular formula C10H18O2 B1678380 (1S,2S,3R,5S)-(+)-2,3-pinanediol CAS No. 18680-27-8

(1S,2S,3R,5S)-(+)-2,3-pinanediol

Cat. No.: B1678380
CAS No.: 18680-27-8
M. Wt: 170.25 g/mol
InChI Key: MOILFCKRQFQVFS-OORONAJNSA-N
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Description

(1S,2S,3R,5S)-(+)-2,3-pinanediol: is a chiral diol derived from pinene, a naturally occurring compound found in the essential oils of many plants, particularly conifers. It is a versatile compound used in various chemical syntheses due to its unique stereochemistry and reactivity. The compound is known for its applications in asymmetric synthesis, where it serves as a chiral auxiliary or ligand.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydroboration-Oxidation of Pinene: One common method for synthesizing (1S,2S,3R,5S)-(+)-2,3-pinanediol involves the hydroboration-oxidation of pinene. In this process, pinene reacts with borane (BH3) to form an organoborane intermediate, which is then oxidized using hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) to yield this compound.

    Ozonolysis of Pinene: Another method involves the ozonolysis of pinene, where ozone (O3) cleaves the double bond in pinene, followed by reductive workup with a reducing agent like zinc (Zn) in acetic acid (CH3COOH) to produce this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroboration-oxidation processes due to their efficiency and high yield. The reaction conditions are optimized to ensure the selective formation of the desired diol, and the process is carried out in reactors designed to handle the reagents and conditions safely.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1S,2S,3R,5S)-(+)-2,3-pinanediol can undergo oxidation reactions to form various oxidized products, such as pinanediol ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form pinane derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: this compound can participate in substitution reactions where one or both hydroxyl groups are replaced by other functional groups. For example, reacting with acyl chlorides can form esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Acyl chlorides, sulfonyl chlorides

Major Products:

    Oxidation: Pinanediol ketones, pinanediol aldehydes

    Reduction: Pinane derivatives

    Substitution: Pinanediol esters, pinanediol sulfonates

Scientific Research Applications

Chemistry:

    Asymmetric Synthesis: (1S,2S,3R,5S)-(+)-2,3-pinanediol is widely used as a chiral auxiliary in asymmetric synthesis, helping to induce chirality in the formation of new compounds.

    Ligand in Catalysis: It serves as a chiral ligand in various catalytic reactions, enhancing the selectivity and efficiency of the processes.

Biology and Medicine:

    Drug Development: The compound’s chiral properties make it valuable in the synthesis of enantiomerically pure pharmaceuticals.

    Biochemical Studies: It is used in studies involving enzyme-catalyzed reactions to understand the role of chirality in biological systems.

Industry:

    Fragrance and Flavor Industry: this compound is used in the synthesis of fragrance and flavor compounds due to its pleasant odor and reactivity.

    Polymer Industry: It is utilized in the production of chiral polymers and materials with specific optical properties.

Mechanism of Action

Mechanism of Action: The mechanism by which (1S,2S,3R,5S)-(+)-2,3-pinanediol exerts its effects is primarily through its ability to act as a chiral auxiliary or ligand. In asymmetric synthesis, it forms diastereomeric complexes with substrates, which can then be selectively transformed into chiral products. The stereochemistry of this compound influences the outcome of these reactions, making it a powerful tool in the synthesis of enantiomerically pure compounds.

Molecular Targets and Pathways:

    Enzymes: this compound can interact with enzymes in biochemical reactions, affecting their activity and selectivity.

    Catalytic Sites: As a ligand, it binds to catalytic sites of metal complexes, altering their reactivity and selectivity in catalytic processes.

Comparison with Similar Compounds

    (-)-Pinanediol: The enantiomer of (1S,2S,3R,5S)-(+)-2,3-pinanediol, with similar chemical properties but opposite stereochemistry.

    Pinane: A related compound lacking the hydroxyl groups, used in different chemical contexts.

    Pinene: The precursor to this compound, used in various synthetic routes to produce the diol.

Uniqueness: this compound is unique due to its specific stereochemistry, which makes it particularly valuable in asymmetric synthesis and chiral catalysis. Its ability to form stable diastereomeric complexes with substrates sets it apart from other similar compounds, providing distinct advantages in the synthesis of enantiomerically pure products.

Properties

IUPAC Name

(1S,2S,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-8,11-12H,4-5H2,1-3H3/t6-,7-,8+,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOILFCKRQFQVFS-OORONAJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC1C(C(C2)O)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@H]2C[C@H](C2(C)C)C[C@H]1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00171941
Record name (+)-Pinanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18680-27-8
Record name (+)-Pinanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18680-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pinanediol, (+)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Pinanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,2S,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol
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Record name PINANEDIOL, (+)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S,3R,5S)-(+)-2,3-pinanediol
Reactant of Route 2
(1S,2S,3R,5S)-(+)-2,3-pinanediol
Reactant of Route 3
(1S,2S,3R,5S)-(+)-2,3-pinanediol
Reactant of Route 4
(1S,2S,3R,5S)-(+)-2,3-pinanediol
Reactant of Route 5
(1S,2S,3R,5S)-(+)-2,3-pinanediol
Reactant of Route 6
(1S,2S,3R,5S)-(+)-2,3-pinanediol

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